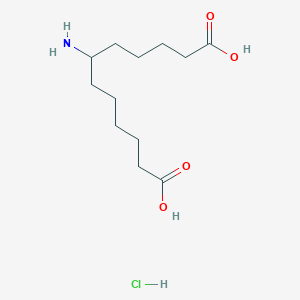![molecular formula C35H30N2O3 B4884400 1,3-bis[4-(1-naphthylamino)phenoxy]-2-propanol](/img/structure/B4884400.png)
1,3-bis[4-(1-naphthylamino)phenoxy]-2-propanol
描述
1,3-bis[4-(1-naphthylamino)phenoxy]-2-propanol, also known as BNPP, is a chemical compound that belongs to the class of beta-adrenergic receptor antagonists. It is a non-selective beta-blocker that has been used in scientific research for its ability to block the beta-adrenergic receptors in the heart and lungs.
作用机制
1,3-bis[4-(1-naphthylamino)phenoxy]-2-propanol works by blocking the beta-adrenergic receptors in the heart and lungs. These receptors are responsible for the effects of the hormone adrenaline, which increases heart rate, blood pressure, and bronchodilation. By blocking these receptors, this compound reduces the effects of adrenaline and slows down heart rate, reduces blood pressure, and constricts bronchioles.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces heart rate, cardiac output, and blood pressure, and it constricts bronchioles. It also reduces the release of renin, a hormone that regulates blood pressure, and it decreases the production of cytokines, which are involved in inflammation. This compound has also been shown to improve cardiac function in animal models of heart failure.
实验室实验的优点和局限性
One advantage of using 1,3-bis[4-(1-naphthylamino)phenoxy]-2-propanol in lab experiments is its ability to block beta-adrenergic receptors non-selectively, which allows for the investigation of the role of these receptors in various physiological processes. However, one limitation of using this compound is its non-specificity, which can lead to off-target effects and interfere with the interpretation of results. Another limitation is its low solubility in water, which can make it difficult to administer in experiments.
未来方向
There are several future directions for the use of 1,3-bis[4-(1-naphthylamino)phenoxy]-2-propanol in scientific research. One direction is the investigation of the potential of beta-blockers as a treatment for heart failure. Another direction is the study of the role of beta-adrenergic receptors in the development of other diseases, such as asthma and chronic obstructive pulmonary disease. Additionally, the development of more selective beta-blockers that target specific beta-adrenergic receptor subtypes may provide new insights into the role of these receptors in various physiological processes.
科学研究应用
1,3-bis[4-(1-naphthylamino)phenoxy]-2-propanol has been used in scientific research to study the role of beta-adrenergic receptors in various physiological processes. It has been used to investigate the effects of beta-blockers on cardiac function, pulmonary function, and blood pressure regulation. This compound has also been used to study the role of beta-adrenergic receptors in the development of heart failure and to investigate the potential of beta-blockers as a treatment for heart failure.
属性
IUPAC Name |
1,3-bis[4-(naphthalen-1-ylamino)phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N2O3/c38-29(23-39-30-19-15-27(16-20-30)36-34-13-5-9-25-7-1-3-11-32(25)34)24-40-31-21-17-28(18-22-31)37-35-14-6-10-26-8-2-4-12-33(26)35/h1-22,29,36-38H,23-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSXJPBUVSMKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)OCC(COC4=CC=C(C=C4)NC5=CC=CC6=CC=CC=C65)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



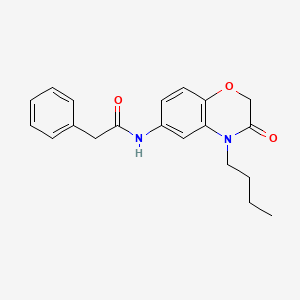
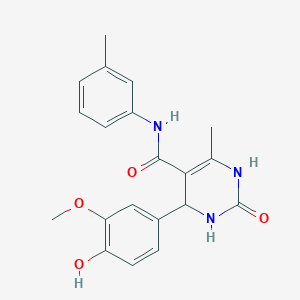
![1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4884338.png)
![ethyl 4-{[N-(4-ethoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B4884346.png)
![2-[benzyl(2-bromo-4,5-dimethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4884350.png)
![N'-[(4-chloro-3-nitrophenyl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B4884353.png)
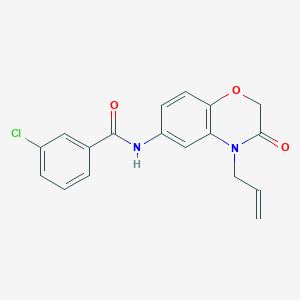
![methyl 3-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4884374.png)
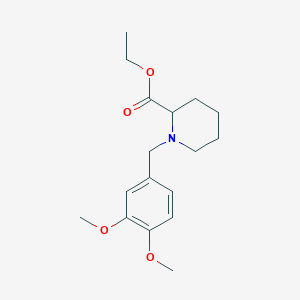

![methyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4884392.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4884404.png)
![1-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine](/img/structure/B4884412.png)
